4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine

Description

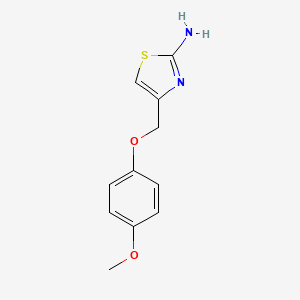

4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a thiazole derivative characterized by a methoxyphenoxymethyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenoxy)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-9-2-4-10(5-3-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKSYMUFZYYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine typically involves the reaction of 4-methoxyphenol with thiazole derivatives. One common method includes the nucleophilic substitution reaction where 4-methoxyphenol reacts with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(4-formyl-phenoxymethyl)-thiazol-2-ylamine.

Reduction: Formation of 4-(4-amino-phenoxymethyl)-thiazol-2-ylamine.

Substitution: Formation of halogenated derivatives or other substituted phenoxymethyl-thiazoles.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine":

Thiazole Derivatives as Anti-Inflammatory and Analgesic Agents:

- A study explored the potential of thiazole derivatives as anti-inflammatory drugs, synthesizing new compounds based on a thiazole scaffold .

- These compounds were tested for their in vitro anti-inflammatory properties using COX-1, COX-2, and 5-LOX enzyme assays . Promising compounds were further studied for analgesic and anti-inflammatory effects in vivo .

- Several compounds proved to be potent inhibitors of COX-2, with some demonstrating significant activity in animal models . Molecular docking interactions supported their potential for COX/LOX pathway inhibition .

Thiazole Derivatives as PI3 Kinase Inhibitors:

- Patent literature discloses phenyl-substituted thiazole derivatives as inhibitors of PI3K (phosphatidylinositol 3-kinase) .

- Specifically, 2-carboxamide cycloamino urea derivatives of formula IA are noted to have advantageous pharmacological properties and inhibit PI3 kinases . These compounds may exhibit selectivity for PI3K alpha with respect to beta, delta, and/or gamma subtypes .

- The compounds are potentially suitable for treating diseases dependent on PI3 kinase, particularly PI3K alpha, such as proliferative diseases like tumor diseases, leukaemias, polycythemia vera, essential thrombocythemia, and myelofibrosis with myeloid metaplasia .

Antimicrobial Applications of Thiazole Derivatives:

- Thiazole derivatives have demonstrated antimicrobial activity against various bacteria and fungi .

- Some derivatives showed antibacterial activity against S. typhi, with certain compounds exhibiting notable antifungal activity against C. albicans .

Specific Compound Information:

- "this compound" itself (CAS: 885457-94-3) is listed as a discontinued product . Information regarding its price, delivery time, and detailed product information may be available upon request .

Table of Thiazole derivative activity

| Compound | Target | Activity |

|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2, COX-1, 5-LOX | Showed inhibition of COX-2, some encouraging results with COX-1, and some derivatives were dominant with 5-LOX |

| Phenyl-substituted thiazoles | PI3K | Inhibition of PI3K, potential treatment for proliferative diseases |

| Benzimidazole-2yl derivatives | Gram-positive and Gram-negative bacteria and fungi | Showed antibacterial activity against S. typhi and antifungal activity against C. albicans |

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among thiazol-2-amine derivatives include substituent type (e.g., methoxy, chloro, methyl), position (para vs. meta), and additional functional groups (e.g., sulfanyl, cyclohexyl). These modifications significantly alter physicochemical properties and biological activity.

Notes:

Biological Activity

4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a compound with the CAS number 885457-94-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of this compound consists of a thiazole ring substituted with a methoxyphenoxymethyl group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole structures have been reported to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Benzimidazole Derivative | 50 | S. typhi |

| Benzimidazole Thiazole Derivative | 12.5 | P. aeruginosa, S. aureus |

Studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Thiazole derivatives are also being investigated for their potential anticancer properties. Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression, particularly PI3K (phosphatidylinositol 3-kinase), which is crucial in cell proliferation and survival pathways.

| Study Reference | Compound Tested | Activity Observed |

|---|---|---|

| WO2009080694A1 | Thiazole Derivative | Inhibition of PI3K |

| Prasad et al., 2017 | N-(substitutedbenzylidene)-thiazol-2-amine | Antibacterial and anticancer activity |

Inhibiting PI3K has therapeutic implications for various cancers, including leukemia and solid tumors . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated.

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has also been explored. In particular, studies suggest that thiazole derivatives can inhibit enzymes involved in inflammatory pathways and other biochemical processes.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| PI3K | Competitive | WO2009080694A1 |

| Other Kinases | TBD | TBD |

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. For example, a study by Yadav et al. (2018) synthesized various substituted thiazoles and evaluated their antimicrobial efficacy against several pathogens, highlighting the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of intermediates such as thiosemicarbazones or condensation of substituted benzaldehydes with thiourea derivatives. For example, thiazole rings can be formed via cyclization using bromine or iodine under reflux conditions (e.g., ethanol at 165°C for microwave-assisted synthesis) . Key steps include purification via recrystallization (e.g., EtOH) and validation using TLC and spectroscopic methods (¹H/¹³C NMR, mass spectrometry) .

Q. How is the purity of synthesized this compound validated in academic settings?

- Methodological Answer : Purity is assessed using chromatographic techniques (TLC for reaction monitoring) and spectroscopic analysis. For example, ¹H NMR can confirm the presence of methoxy (-OCH₃) and thiazole protons, while HPLC or LC-MS ensures minimal impurities . Recrystallization solvents (e.g., ethanol, DMF) are selected based on compound solubility .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens include in vitro assays for antimicrobial (e.g., MIC against bacterial/fungal strains), anticancer (cell viability via MTT assay), or anti-inflammatory activity (COX inhibition). Dose-response curves and IC₅₀ values are calculated to prioritize leads .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target-specific interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For instance, docking studies with TRPV1 or kinase domains can identify critical hydrogen bonds or hydrophobic interactions. MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-ylamine derivatives?

- Methodological Answer : Comparative studies under standardized conditions (e.g., identical cell lines, assay protocols) are critical. Meta-analyses of structure-activity relationships (SAR) can clarify substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity but reduce solubility .

Q. How are reaction conditions optimized for scalable synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors improve scalability and reduce side reactions (e.g., over-oxidation). Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., triethylamine for acylations) enhance efficiency. Reaction monitoring via in-line FTIR or PAT (Process Analytical Technology) ensures consistency .

Q. What advanced spectroscopic techniques characterize degradation products or metabolites of this compound?

- Methodological Answer : High-resolution LC-MS/MS identifies metabolites in biological matrices (e.g., liver microsomes). X-ray crystallography (as in Acta Crystallographica studies) resolves degradation product structures, while 2D NMR (COSY, HSQC) maps unexpected byproduct formation .

Data Contradiction and Validation

Q. How should researchers address variability in reported IC₅₀ values across studies?

- Methodological Answer : Standardize assay parameters (e.g., cell passage number, serum concentration) and validate with positive controls. Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA for inter-lab variability). Cross-reference with structural analogs to identify outliers .

Q. What methodologies confirm the proposed mechanism of action for this compound in complex biological systems?

- Methodological Answer : CRISPR-based gene knockout models or siRNA silencing of putative targets (e.g., TRPV1) validate specificity. Pharmacodynamic studies (e.g., Western blotting for pathway proteins) and in vivo efficacy models (e.g., xenografts) correlate target modulation with biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.